3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(3-Methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a tricyclic heterocyclic compound characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at the N3 position with a 3-methylbenzyl group. This scaffold is structurally analogous to psoralen derivatives, sharing a fused aromatic system that enables diverse pharmacological interactions . The compound is synthesized via methods such as one-pot reactions involving 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione derivatives or POCl3-catalyzed cyclization of 2-amino-4,5-substituted thiophene-3-carbonitriles .
Thieno[2,3-d]pyrimidin-4(3H)-ones are recognized for their broad bioactivity, including antitumor, antimicrobial, and melanogenesis-modulating properties . The 3-methylbenzyl substituent in this compound likely enhances lipophilicity and target binding, contributing to its pharmacological profile.
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-10-3-2-4-11(7-10)8-16-9-15-13-12(14(16)17)5-6-18-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJALDOHSHETBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides good yields and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production of 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s anticancer activity may be attributed to its ability to interfere with DNA replication and cell division in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
Substituent Effects on Activity: Benzyl Substituents: Electron-withdrawing groups (e.g., Cl, CF3) enhance kinase and receptor-binding activities. For example, 3-(4-chlorobenzyl) derivatives exhibit potent VEGFR-2 inhibition (IC50 < 2 μM) , whereas the 3-methylbenzyl analog likely targets melanogenesis pathways due to structural similarity to psoralen . Fused Rings: Cyclohexane-fused derivatives (e.g., 5,6,7,8-tetrahydrobenzo analogs) improve selectivity for SIRT2 inhibition, a target in neurodegenerative diseases .
Functional Group Contributions: Amide/Thioether Linkers: Compounds with 1,3,4-oxadiazole or thioether spacers (e.g., 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl derivatives) show enhanced antiproliferative activity by occupying linker regions in kinase binding pockets . Halogenation: Fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) exhibit improved bactericidal activity compared to non-halogenated compounds .
Key Insights:
- The one-pot method (e.g., using oxazine-dione intermediates) is preferred for 3-benzyl derivatives due to high yields and minimal purification .
Pharmacokinetic and Toxicity Profiles
- 3-(3-Methylbenzyl) Analog: No explicit toxicity data, but related compounds (e.g., 5,6,7,8-tetrahydrobenzo derivatives) show low acute toxicity in murine models (LD50 > 500 mg/kg) .
- 3-(4-Chlorobenzyl) Analog : Demonstrated neuroprotective effects in Parkinson’s disease models without significant cytotoxicity .
- 2-Chloromethyl Derivatives : Chronic toxicity studies in rats indicate safety at therapeutic doses .
Biological Activity
3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of antimycobacterial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 248.31 g/mol. The compound features a thieno[2,3-d]pyrimidine core with a 3-methylbenzyl substituent, which may enhance its biological activity and selectivity compared to other derivatives in the thienopyrimidine class.
The primary mechanism of action for this compound involves its interaction with Mycobacterium tuberculosis. Specifically, it inhibits the enzyme Cytochrome bd oxidase (Cyt-bd) , crucial for the bacterium's energy metabolism. This inhibition leads to ATP depletion, significantly impairing the bacteria's ability to perform essential functions necessary for survival and proliferation .
Antimycobacterial Activity
Research indicates that this compound exhibits significant antimycobacterial activity against strains such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound has been shown to effectively reduce bacterial viability in vitro .
Anticancer Activity
In addition to its antimycobacterial properties, this compound has demonstrated potential anticancer activity. Studies have highlighted its cytotoxic effects on various cancer cell lines, including breast cancer (T-47D), liver (HepG-2), and prostate (PC-3) cells. The compound's ability to inhibit key signaling pathways involved in cancer cell proliferation makes it a candidate for further research in cancer therapeutics .
Table: Summary of Biological Activities
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various human cancer cell lines. For instance, compounds derived from the thienopyrimidine scaffold have shown significant inhibition rates against overexpressed PI3K isoforms in cancer cells, indicating a potential pathway for therapeutic intervention .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enable it to reach its biological targets effectively. Further studies are required to elucidate its metabolism and excretion pathways fully .
Q & A
Q. What are the foundational synthetic strategies for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives?
The core scaffold is typically synthesized via the Hewald reaction , where ketones react with ethyl 2-cyanoacetate to form 2-aminothiophene-3-carboxylates, followed by cyclization in formamide under reflux (120–200°C, 2–18 hours) to yield the thienopyrimidinone framework . For example, 5-phenyl derivatives are obtained by refluxing 2-amino-4-phenylthiophene-3-carbonitrile in formamide for 16–18 hours (85% yield) . Modifications, such as introducing a 3-methylbenzyl group, involve alkylation or nucleophilic substitution at the N3 position using POCl₃ or Lawesson’s reagent .
Q. How are initial biological activities (e.g., antimicrobial) evaluated for these compounds?
Standard protocols include in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compounds are tested at concentrations ranging from 10–100 µg/mL using agar diffusion or microdilution methods, with MIC (minimum inhibitory concentration) values calculated . For instance, derivatives with 4-chloro or 4-thione substituents show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can heterocyclization conditions be optimized to improve yields of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones?
A cyclocondensation approach using ethanol as a solvent and glacial acetic acid/DMSO as catalysts achieves >80% yields. Refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes forms azomethine intermediates, which undergo heterocyclization at 80–100°C for 6–12 hours. DMSO enhances solubility, while acetic acid promotes imine formation . For example, 2-(3,5-di-tert-butyl-4-hydroxyphenyl) derivatives exhibit superior crystallinity and bioactivity .
Q. What methodologies address poor aqueous solubility during anticancer activity assays?
Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation are employed. In studies evaluating VEGFR-2 inhibition, compounds are dissolved in 5% DMSO and diluted in cell culture media (final DMSO ≤0.1%) to maintain viability . Molecular dynamics (MD) simulations further guide structural modifications—e.g., adding hydrophilic 1,3,4-oxadiazole spacers—to improve solubility without compromising target binding .
Q. How do molecular docking studies elucidate the mechanism of tyrosinase inhibition?
Docking (e.g., AutoDock Vina) identifies key interactions between the thienopyrimidinone core and tyrosinase’s active site. For 2-substituted tetrahydrobenzo derivatives, the 3-methylbenzyl group occupies the hydrophobic pocket, while the pyrimidinone oxygen forms hydrogen bonds with Cu²⁺ ions in the enzyme’s binuclear center . MD simulations (100 ns trajectories) validate stability, with RMSD <2 Å indicating persistent binding .
Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in reported anticancer activities across derivatives?
Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions (e.g., cell line specificity). For instance, 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl) derivatives show IC₅₀ values of 1.2–18 µM in MCF-7 vs. >50 µM in HEK293 cells, highlighting selective cytotoxicity . Validating results through dose-response curves and kinase profiling (e.g., Eurofins Panlabs) ensures reproducibility .
Q. Why do some synthetic routes yield inconsistent product purities?
Impurities often stem from incomplete cyclization or side reactions (e.g., oxidation of thiol groups). Purity is enhanced by optimizing POCl₃ stoichiometry (1.5–2.0 equivalents) during chlorination and using column chromatography (silica gel, hexane:EtOAc gradients) for final purification . HPLC-MS (≥95% purity) and ¹H/¹³C NMR are critical for quality control .
Methodological Recommendations
- Synthesis : Prioritize one-pot strategies to reduce intermediates .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, kojic acid for tyrosinase inhibition) .
- Computational Studies : Combine docking with free-energy perturbation (FEP) calculations to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
